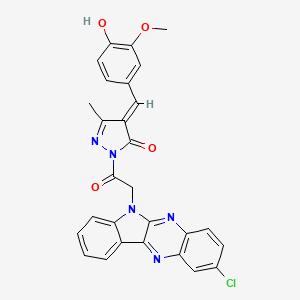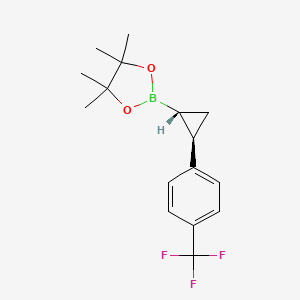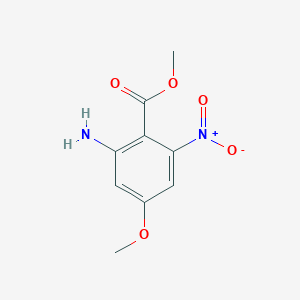
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxy-3-methoxyphenyl)methylene)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of indole, quinoxaline, and pyrazolone, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the indolo[2,3-b]quinoxaline core, followed by the introduction of the chloro group. Subsequent steps involve the acetylation of the indole ring and the formation of the pyrazolone moiety. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the hydroxy and methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Condensation: The benzylidene group can undergo condensation reactions with various aldehydes or ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties, such as dyes or polymers.
Wirkmechanismus
The mechanism by which 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of functional groups. Similar compounds include:
Indoloquinoxalines: Known for their biological activity and potential therapeutic applications.
Pyrazolones: Widely used in medicinal chemistry for their anti-inflammatory and analgesic properties.
Benzylidene derivatives: Commonly studied for their role in organic synthesis and material science.
This compound’s distinct structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
119457-16-8 |
|---|---|
Molekularformel |
C28H20ClN5O4 |
Molekulargewicht |
525.9 g/mol |
IUPAC-Name |
(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H20ClN5O4/c1-15-19(11-16-7-10-23(35)24(12-16)38-2)28(37)34(32-15)25(36)14-33-22-6-4-3-5-18(22)26-27(33)31-20-9-8-17(29)13-21(20)30-26/h3-13,35H,14H2,1-2H3/b19-11+ |
InChI-Schlüssel |
RMIMIXOXFWKOQY-YBFXNURJSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)O)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)



![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)






![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
